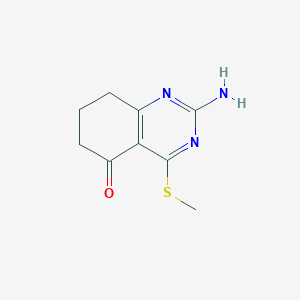

2-amino-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-amino-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one is an organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an amino group, a methylthio group, and a dihydroquinazolinone core. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-amino-4-(methylthio)benzoic acid with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazolinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydro derivatives.

Substitution: N-substituted derivatives.

Scientific Research Applications

2-amino-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic organic compound belonging to the quinazolinone family. It has a quinazolinone core, an amino group at the 2-position, a methylthio group at the 4-position, and a saturated dihydroquinazolinone system, giving it a complex structure and diverse chemical reactivity. Research suggests it has significant biological activity, leading to interest in medicinal chemistry and pharmacology.

Applications

The applications of this compound span various fields:

- Medicinal Chemistry It is studied for its potential as:

- Enzyme inhibitors

- Receptor modulators

- Drug candidates

- Agrochemicals

- It is explored as a building block for synthesizing pesticides and herbicides

- Materials Science

- It is used in developing novel materials with specific properties.

Interaction studies have revealed that this compound interacts with various biological targets, which can modulate enzyme activity or receptor function, leading to observable biological effects. Detailed mechanistic studies are ongoing to elucidate the specific pathways through which this compound exerts its effects.

Mechanism of Action

The mechanism of action of 2-amino-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

2-amino-4-methylthiazole: Shares the amino and methylthio groups but has a different core structure.

2-amino-4-methylpyridine: Similar in having an amino group but differs in the overall structure and properties.

Uniqueness

2-amino-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one is unique due to its quinazolinone core, which imparts specific chemical and biological properties

Biological Activity

Overview

2-Amino-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications due to its ability to interact with various biological targets, including enzymes and receptors. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C9H11N3OS, with a molecular weight of approximately 195.26 g/mol. The compound features a unique structure characterized by a quinazolinone core with a methylthio group that significantly influences its biological properties.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic functions.

- Receptor Interaction : The compound may modulate signal transduction pathways by interacting with cell surface receptors, affecting cellular responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown promising results against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.98 μg/mL |

| Escherichia coli | 1.50 μg/mL |

| Mycobacterium tuberculosis | 2.00 μg/mL |

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (lung cancer) | 15.5 |

| MCF-7 (breast cancer) | 12.3 |

| HeLa (cervical cancer) | 10.0 |

These results indicate that the compound may inhibit cancer cell growth effectively, warranting further investigation into its mechanism of action and potential therapeutic applications .

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry assessed the antibacterial activity of various quinazolinone derivatives, including this compound. The results indicated that this compound exhibited superior activity against Staphylococcus aureus, making it a candidate for further development as an antibacterial agent .

- Anticancer Research : In another investigation focused on anticancer properties, researchers evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The findings revealed that it significantly suppressed cell proliferation in A549 and MCF-7 cells, suggesting its potential as an anticancer drug .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound | Biological Activity |

|---|---|

| 2-Amino-4-(methoxy)-7,8-dihydroquinazolin-5(6H)-one | Moderate antimicrobial activity |

| 2-Amino-4-(chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one | High anticancer efficacy |

The presence of the methylthio group in our compound appears to enhance both its antimicrobial and anticancer activities compared to other derivatives .

Properties

Molecular Formula |

C9H11N3OS |

|---|---|

Molecular Weight |

209.27 g/mol |

IUPAC Name |

2-amino-4-methylsulfanyl-7,8-dihydro-6H-quinazolin-5-one |

InChI |

InChI=1S/C9H11N3OS/c1-14-8-7-5(11-9(10)12-8)3-2-4-6(7)13/h2-4H2,1H3,(H2,10,11,12) |

InChI Key |

GIKFIPGILRWLNP-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=NC2=C1C(=O)CCC2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.